Hypothiocyanous acid is a sulfur oxoacid that is sulfenic acid in which the hydrogen attached to the sulfur has been replaced by a cyano group. It has a role as an oxidising agent, an antiviral agent, an antibacterial agent, an antifungal agent, a rat metabolite and a human metabolite. It is a one-carbon compound and a sulfur oxoacid.
Hypothiocyanite
CAS No.: 64253-39-0
Cat. No.: VC1657731
Molecular Formula: CHNOS
Molecular Weight: 75.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64253-39-0 |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 75.09 g/mol |
| IUPAC Name | hydroxy thiocyanate |
| Standard InChI | InChI=1S/CHNOS/c2-1-4-3/h3H |
| Standard InChI Key | ZCZCOXLLICTZAH-UHFFFAOYSA-N |
| SMILES | C(#N)SO |
| Canonical SMILES | C(#N)SO |
Introduction
Chemical Properties and Structure
Molecular Structure and Properties
Hypothiocyanous acid (HOSCN) is classified as a sulfur oxoacid—specifically a sulfenic acid where the hydrogen attached to the sulfur has been replaced by a cyano group . The molecular formula of hypothiocyanous acid is CHNOS with a molecular weight of 75.09 g/mol . At physiological pH, hypothiocyanite exists primarily as the anion [OSCN]−, with the acid-base equilibrium favoring the deprotonated form. The acid dissociation constant (pKa) of hypothiocyanous acid is 5.3, classifying it as a relatively weak acid .
The pH of the environment significantly influences the equilibrium between HOSCN and OSCN−. At pH 7, approximately 98% exists as OSCN− while only 2% remains as HOSCN . This pH-dependent equilibrium has important implications for the compound's antimicrobial activity, as the uncharged HOSCN form is considered to have greater bactericidal potency than its anionic counterpart .
Biological Production and Functions
Enzymatic Production
Hypothiocyanite is primarily generated through enzymatic oxidation of thiocyanate (SCN−) by hydrogen peroxide (H₂O₂), catalyzed by peroxidase enzymes. The reaction can be represented as:
In mammalian systems, lactoperoxidase (LPO) is the principal enzyme responsible for this catalysis, particularly in the respiratory tract and other mucosal surfaces . This enzyme system represents an elegant example of the body's ability to produce antimicrobial compounds on demand at sites vulnerable to microbial invasion.
Physiological Distribution
Hypothiocyanite is naturally produced in multiple body sites and secretions, including:
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Saliva - where it contributes to oral cavity defense
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Tears - protecting the ocular surface
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Milk - providing antimicrobial protection for nursing infants
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Mucus - defending respiratory and intestinal epithelia
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Respiratory tract secretions - serving as a first-line defense against airborne pathogens
This wide distribution across various body systems underscores the compound's importance in maintaining microbial homeostasis at interfaces between the host and the external environment.
Antimicrobial Mechanisms
Molecular Targets
Hypothiocyanite exerts its antimicrobial effects primarily through the oxidation of sulfhydryl (SH) groups in bacterial proteins and other cellular components . More specifically, HOSCN damages bacterial cells via oxidation of thiols, including:
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Free cysteine residues
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Cysteine-containing molecules such as glutathione
The oxidation proceeds via an unstable sulfenyl thiocyanate (R-S-SCN) intermediate, ultimately forming sulfenic acids (R-SOH) or creating either inter- or intra-molecular disulfide bonds (R₁-S-S-R₂) . This mechanism effectively disrupts protein structure and function, inhibiting critical bacterial cellular processes.
Cellular Effects
The oxidation of bacterial thiols by hypothiocyanite leads to several detrimental effects on bacterial physiology:
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Disruption of the bacterial cytoplasmic membrane
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Impairment of glucose transport systems
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Potential damage to iron-sulfur clusters and mononuclear iron enzymes
These combined effects significantly compromise bacterial viability while, crucially, sparing mammalian cells from similar damage.
Reversibility of Oxidative Damage
A distinctive characteristic of hypothiocyanite-mediated oxidative damage is its largely reversible nature, unlike damage caused by more aggressive oxidants such as hypochlorous acid (HOCl). HOSCN cannot oxidize thiols beyond sulfenic acid to the more extensively oxidized and irreversible forms of sulfinic (R-SO₂H) or sulfonic (R-SO₃H) acids . This reversibility may partially explain its selectivity and lower toxicity to host tissues.
Role in Human Immunity
Selective Toxicity Mechanism
The remarkable selective toxicity of hypothiocyanite—potently antimicrobial against bacteria while remaining non-toxic to human cells—stems from fundamental differences in mammalian and bacterial biochemistry. Mammalian cells possess selenocysteine-containing thioredoxin reductase, which efficiently reduces HOSCN to SCN−. In contrast, bacterial thioredoxin reductase lacks this capability and is actually inhibited by HOSCN . This biochemical distinction creates a protective mechanism for host cells while maintaining antimicrobial efficacy.
Dual Role: Antimicrobial and Antioxidant
Beyond its direct antimicrobial functions, thiocyanate (SCN−) and the hypothiocyanite system may serve an important antioxidant role in innate immunity. SCN− reacts efficiently with tissue-damaging HOCl and HOCl-derived chloramines to generate HOSCN . This conversion effectively neutralizes more harmful oxidants (which damage both host and bacterial cells) into a more selective antimicrobial agent, thus protecting host tissues while maintaining defense against pathogens.
Bacterial Resistance Mechanisms
Enzymatic Defenses
Recent research has identified specific bacterial enzymes capable of neutralizing hypothiocyanite, providing protection against its antimicrobial effects. Most notably, the flavoprotein RclA in Escherichia coli has been demonstrated to reduce HOSCN to thiocyanate with remarkable catalytic efficiency, offering substantial protection against HOSCN toxicity .
RclA is conserved across various epithelium-colonizing bacteria, suggesting its HOSCN reductase activity may be important in diverse host-microbe interactions . Research has shown that RclA homologs exist in several bacterial species, including potential pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . This enzyme system may help explain how certain bacteria, both commensal and pathogenic, can survive in HOSCN-rich environments during inflammation.
Microbial Responses to Hypothiocyanite
While the antimicrobial effects of hypothiocyanite are well-established, our understanding of how bacteria sense and respond to this oxidant remains limited . Ongoing research utilizing model organisms like Escherichia coli, Streptococcus species, and Pseudomonas aeruginosa is advancing our knowledge of bacterial adaptive responses to hypothiocyanite exposure . These bacterial responses may have significant implications for microbial ecology in inflammatory environments and for the development of resistance to this natural antimicrobial.
Clinical and Therapeutic Implications
Role in Respiratory Health and Disease
Hypothiocyanite appears particularly important in respiratory tract immunity. Production of OSCN− by primary airway epithelial cultures has been experimentally measured, confirming its role in airway defense . Interestingly, research has identified connections between hypothiocyanite and certain respiratory conditions. For example, studies have examined thiocyanate concentrations in cystic fibrosis patients compared to non-CF individuals, with potential implications for antimicrobial defense in CF airways .
Research Findings on Antimicrobial Spectrum
Antibacterial Activity
Hypothiocyanite has demonstrated significant antibacterial activity against various organisms. Research has specifically highlighted its effects against Streptococcus species in both saliva and milk, contributing to the natural preservation of these fluids . Recent investigations have also examined its activity against pneumococcus (Streptococcus pneumoniae), an important respiratory pathogen .
The compound appears particularly effective against Gram-positive bacteria, though its activity extends to certain Gram-negative species as well. The variation in susceptibility likely relates to differences in bacterial cell envelope structure and thiol-dependent metabolic pathways.
Antiviral Properties
Beyond its antibacterial effects, hypothiocyanite has also demonstrated promising antiviral activity. Research has shown that OSCN− can directly inactivate viruses when generated at the time of viral replication . Mechanistic studies suggest that viral RNA synthesis in host cells is inhibited by OSCN−, likely as a downstream effect of its oxidative action, though no physical damage to viral structure itself has been observed .
This antiviral capability further expands the potential therapeutic applications of hypothiocyanite and the peroxidase system that generates it.
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